4-(Difluoromethyl)-2-fluorobenzaldehyde
Description
Contextualization within the Landscape of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine. numberanalytics.com The introduction of fluorine into organic compounds can profoundly alter their physical, chemical, and biological properties compared to their non-fluorinated counterparts. researchgate.netnumberanalytics.com Fluorine's high electronegativity significantly influences the electronic nature and stability of these molecules. numberanalytics.com
The incorporation of fluorine or fluorinated groups is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. numberanalytics.comnih.govnih.gov Properties that are often improved include metabolic stability, bioavailability, and lipophilicity, which can lead to better cell membrane permeability. nih.govnih.gov The difluoromethyl group (-CF2H) is particularly significant in this context. nih.gov Unlike the trifluoromethyl (-CF3) group, the -CF2H group retains an acidic proton, allowing it to act as a weak hydrogen bond donor, which can enhance binding specificity with biological targets. alfa-chemistry.com Furthermore, the difluoromethyl group is considered a metabolically stable bioisostere of functional groups like alcohols, thiols, or amines, which are common pharmacophores in pharmaceuticals. nih.govnih.gov
In 4-(Difluoromethyl)-2-fluorobenzaldehyde (B6164942), the combined effects of the ring fluorine atom and the difluoromethyl group create a unique electronic environment. This dual functionalization makes it a subject of interest for researchers looking to synthesize novel compounds with tailored properties for applications in drug discovery and materials science. researchgate.netnumberanalytics.com
Strategic Importance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. oiccpress.comoiccpress.com The aldehyde functional group (-CHO) is highly versatile and can undergo a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. researchgate.net
One of the most common applications of benzaldehydes is in condensation reactions, such as the formation of Schiff bases with amines. wikipedia.org This reactivity makes them crucial intermediates for the synthesis of a vast range of heterocyclic compounds and other complex molecular architectures. wikipedia.orgacs.org For example, fluorobenzaldehydes are used as synthetic intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comguidechem.com Their utility stems from the reactivity of both the aldehyde group and the potential for the fluorine atom to be replaced via nucleophilic aromatic substitution. wikipedia.orgchemicalbook.com The strategic placement of substituents on the benzaldehyde ring allows chemists to direct reactions and build molecular complexity in a controlled manner, making these scaffolds indispensable in multi-step syntheses. oiccpress.comacs.org
Historical Development and Current Trends in Research Pertaining to Halogenated Aldehydes
The study and synthesis of halogenated aldehydes have a history that dates back to the early 20th century, with compounds like 2-fluorobenzaldehyde (B47322) being known since that period. guidechem.com Early synthetic methods often relied on robust, multi-step processes. A traditional route for producing fluorobenzaldehydes, for instance, involved the side-chain chlorination of a corresponding fluorotoluene, followed by hydrolysis to yield the aldehyde. guidechem.comgoogle.com While effective, these methods often required harsh conditions and could generate significant waste. guidechem.com Another established approach is the halogen-exchange reaction, where a chloro-substituted benzaldehyde is converted to its fluoro-analogue. wikipedia.orgprepchem.comgoogleapis.com
Current research trends are focused on developing more efficient, selective, and environmentally benign methods for the synthesis of halogenated aldehydes. There is a strong emphasis on late-stage functionalization, where halogen atoms are introduced into complex molecules at a late step in the synthesis, allowing for the rapid generation of diverse compound libraries for screening. alfa-chemistry.com Modern synthetic strategies include advanced catalytic systems and the development of novel halogenating agents that operate under milder conditions. acs.org For example, visible-light photoredox catalysis has emerged as a powerful tool for deformylative halogenation, transforming aldehydes into alkyl halides under mild conditions. nih.govresearchgate.net This shift towards more sophisticated and precise synthetic methodologies reflects the growing demand for structurally complex halogenated aldehydes like this compound as precursors for advanced materials and pharmaceuticals. numberanalytics.comnih.gov
Properties
Molecular Formula |
C8H5F3O |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H |
InChI Key |
UHIIEVZNTMPDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 4 Difluoromethyl 2 Fluorobenzaldehyde
Established Synthetic Pathways for the 4-(Difluoromethyl)-2-fluorobenzaldehyde (B6164942) Core Structure
The assembly of the this compound scaffold can be approached through various synthetic routes. A common and effective strategy involves a convergent synthesis where a key intermediate, such as 4-bromo-2-fluorobenzaldehyde, is first prepared and then subjected to a difluoromethylation reaction. This modular approach allows for the late-stage introduction of the crucial difluoromethyl moiety.
Construction of the Aromatic Nucleus: Benzene (B151609) Ring Derivatization
The synthesis often commences with a commercially available substituted benzene. One logical precursor is 4-fluorobenzaldehyde (B137897). The challenge lies in the regioselective introduction of a second substituent. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution. To achieve the desired 2,4-disubstitution pattern, a bromination reaction can be employed.
For instance, 4-fluorobenzaldehyde can be brominated at the ortho-position to the formyl group, yielding 2-bromo-4-fluorobenzaldehyde. This reaction is typically carried out using a brominating agent like dibromohydantoin in a mixed solvent system such as trifluoroacetic acid and sulfuric acid. chemicalbook.comgoogle.com
Another pathway starts with 1,4-dibromo-2-fluorobenzene. This precursor can undergo a metal-halogen exchange followed by formylation using a formylating agent like N,N-dimethylformamide (DMF) to produce 2-fluoro-4-bromobenzaldehyde. google.comnbinno.com
Introduction of the Formyl Group: Formylation Reactions and Oxidative Approaches
The introduction of the formyl group (-CHO) is a critical step that can be achieved at different stages of the synthesis.
Formylation Reactions: Classic formylation methods are widely used to introduce the aldehyde functionality onto an aromatic ring.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comnumberanalytics.comjk-sci.com However, its effectiveness can be limited with electron-deficient fluorine-containing aromatics. jst.go.jp
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system, often aluminum chloride (AlCl₃) and cuprous chloride (CuCl). wikipedia.orgvedantu.comtestbook.comnumberanalytics.combyjus.com It is particularly suitable for benzene and its derivatives but is not applicable to phenol (B47542) substrates. vedantu.combyjus.com A patent describes the formylation of fluorinated benzenes using CO and AlCl₃ at relatively low pressure and temperature. google.com
Formylation with Dichloromethyl Alkyl Ethers: Lewis acid-mediated formylation using dichloromethyl alkyl ethers is another powerful tool. jst.go.jpresearchgate.netnih.gov Reagents like dichloromethyl methyl ether with a Lewis acid such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) can effectively formylate fluorinated aromatics. jst.go.jpresearchgate.net
Oxidative Approaches: Alternatively, a precursor containing a methyl or benzyl (B1604629) alcohol group at the C1 position can be oxidized to the aldehyde. For example, 1-bromo-2-fluoro-4-methylbenzene can be oxidized to form the corresponding benzaldehyde (B42025). nbinno.com This approach offers a different strategic pathway to the key aldehyde intermediate.
Regioselective Fluorination Strategies for the 2-Position
Achieving regioselective fluorination at the 2-position requires careful selection of the substrate and fluorinating agent. The directing effects of existing substituents on the ring are paramount.
Electrophilic Fluorination: Direct C-H fluorination can be accomplished using powerful electrophilic fluorinating reagents. Palladium-catalyzed ortho-C–H fluorination of benzaldehydes has been demonstrated using transient directing groups like orthanilic acids. nsf.govnih.govacs.orgresearchgate.netprinceton.edu This advanced method allows for precise installation of fluorine ortho to the formyl group.
Nucleophilic Aromatic Substitution (SNAr): If a precursor with a suitable leaving group (e.g., -Cl, -NO₂) at the 2-position is available, nucleophilic substitution with a fluoride (B91410) source (e.g., KF) can be an effective strategy. The presence of an electron-withdrawing group like the formyl group activates the ring for this type of substitution.
Difluoromethylation Approaches at the 4-Position
The introduction of the difluoromethyl group (CHF₂) is arguably the most defining step in the synthesis. This transformation is often performed on an intermediate like 4-bromo-2-fluorobenzaldehyde.
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are the most prevalent methods. These reactions couple an aryl halide or pseudohalide with a difluoromethylating agent.
Palladium-catalyzed coupling: Various palladium-based catalytic systems can couple aryl bromides and chlorides with difluoromethyl sources like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.org Other methods utilize difluoroiodomethane (B73695) (ICF₂H) nih.gov or difluoromethyl zinc reagents. acs.orgthieme-connect.com
Copper-mediated coupling: Copper catalysts are also effective for the difluoromethylation of aryl iodides. rsc.org
Metallaphotoredox Catalysis: A modern approach combines photoredox catalysis with nickel catalysis to achieve the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) (BrCF₂H) under mild conditions. rsc.orgprinceton.edu
Difluorocarbene Chemistry: Reagents that generate difluorocarbene (:CF₂) in situ can be used. Fluoroform (CHF₃), considered an ideal and green reagent, can be deprotonated by a strong base to form difluorocarbene, which can then react with a suitable nucleophile. rsc.org
The following table summarizes a common synthetic pathway starting from 4-bromo-2-fluorobenzaldehyde.
| Step | Reactant | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Bromo-2-fluorobenzaldehyde | TMSCF₂H, Pd(dba)₂, BrettPhos, CsF, Dioxane, 120 °C | This compound | Palladium-Catalyzed Cross-Coupling |
| 2 | 4-Bromo-2-fluorobenzaldehyde | BrCF₂H, Ni/Photoredox Catalyst, Silyl Radical Mediator | This compound | Metallaphotoredox Catalysis |
| 3 | 4-Bromo-2-fluorobenzaldehyde | (TMEDA)Zn(CF₂H)₂, Pd Catalyst | This compound | Negishi Cross-Coupling |
Optimization of Reaction Conditions and Reagent Systems for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. For the key difluoromethylation step, extensive research has focused on the catalyst system.
In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Electron-rich, bulky monophosphine ligands like BrettPhos or tri-tert-butylphosphine (B79228) (P(tBu)₃) have been shown to be effective in promoting the coupling of aryl chlorides and bromides with TMSCF₂H. acs.org The optimization of base, solvent, and temperature is also essential. For example, cesium fluoride (CsF) in dioxane at elevated temperatures is often used to activate the TMSCF₂H reagent. acs.org
For Suzuki-Miyaura type couplings, which could be adapted for these syntheses, automated high-throughput screening has been used to optimize variables such as catalyst, ligand, temperature, and reaction time, significantly accelerating the discovery of optimal conditions. rsc.orgnih.gov The choice of base and solvent can dramatically affect reaction outcomes. nih.gov Similar principles apply to the optimization of each step in the synthesis of this compound, where careful screening of parameters leads to more efficient and selective transformations. rsc.org
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance. nih.govdovepress.com This involves developing methods that are more environmentally benign, reduce waste, and improve safety.
One key area is the choice of reagents for difluoromethylation. Fluoroform (CHF₃) is considered an attractive "green" difluoromethylating agent as it is a byproduct of Teflon manufacturing with low synthetic value otherwise. rsc.org The development of continuous flow protocols for reactions using gaseous reagents like fluoroform enhances safety and efficiency. rsc.org
Photocatalytic methods also align with green chemistry principles by often operating under mild, room-temperature conditions using visible light as a renewable energy source. mdpi.comacs.orgrsc.orgacs.org The metallaphotoredox-catalyzed difluoromethylation is an example of a milder, more sustainable alternative to traditional high-temperature cross-coupling reactions. princeton.edu
Furthermore, designing synthetic routes that are atom-economical, such as direct C-H functionalization, reduces the number of steps and the amount of waste generated from pre-functionalized starting materials. nsf.govnih.gov The use of water as a solvent in cross-coupling reactions, where possible, also significantly improves the environmental profile of the synthesis. nih.gov The development of domino reactions, where multiple transformations occur in a single pot, further enhances synthetic efficiency and sustainability. rsc.org
Derivatization Strategies from Readily Available Fluorinated Benzaldehyde Precursors
The synthesis of this compound can be effectively achieved through the strategic derivatization of more readily available fluorinated benzaldehyde precursors. One notable and innovative approach involves the selective reduction of a trifluoromethyl group to a difluoromethyl group. This method is particularly advantageous as it leverages the commercial availability of trifluoromethyl-substituted benzaldehydes.
A key strategy in this derivatization is the conversion of a trifluoromethyl-substituted benzaldehyde into a suitable intermediate that facilitates the selective C-F bond cleavage. Research has demonstrated a successful multi-step process that begins with a trifluoromethyl-substituted benzaldehyde, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde, and proceeds through a cyclized intermediate to yield the desired difluoromethyl-substituted aldehyde.
Formation of an Aminoisobutyric Acid (Aib) Derivative: The precursor, 2-fluoro-4-(trifluoromethyl)benzaldehyde, is first reacted with an appropriate amine followed by acylation with an N-carboxyanhydride derived from aminoisobutyric acid. This step introduces a nucleophilic group in a strategic position for a subsequent intramolecular reaction.
Base-Promoted Cyclization and Defluorination: The resulting Aib derivative undergoes a base-promoted elimination. This crucial step forms a difluoro-p-quinomethide intermediate which is then trapped by the intramolecular nucleophile. This cyclization reaction results in the formation of a difluoromethyl-substituted arylimidazolidinone and achieves the selective reduction of the trifluoromethyl group.
Reduction and Hydrolysis: The final step involves the reduction of the cyclized intermediate, typically using a reducing agent like diisobutylaluminium hydride (DIBAL-H). Subsequent hydrolysis with an aqueous acid, such as hydrochloric acid, cleaves the auxiliary group and unmasks the aldehyde functionality, yielding the final product, this compound. While specific yields for the 2-fluoro substituted compound are not detailed, this methodology has proven effective for a range of halogen-substituted trifluoromethylbenzaldehydes.
This derivatization strategy offers a viable pathway to this compound from a more common trifluoromethylated precursor. The key research findings for this transformation are outlined in the table below.
Table 1: Derivatization of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
| Step | Precursor | Key Reagents/Conditions | Intermediate/Product |
| 1 | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 1. Reductive Amination2. Acylation with Aib-derived N-carboxyanhydride | Aminoisobutyric acid (Aib) derivative of 2-fluoro-4-(trifluoromethyl)benzaldehyde |
| 2 | Aib derivative | Base-promoted elimination | Difluoromethyl-substituted arylimidazolidinone |
| 3 | Difluoromethyl-substituted arylimidazolidinone | 1. DIBAL-H (reduction)2. Aqueous HCl (hydrolysis) | This compound |
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 Difluoromethyl 2 Fluorobenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon, which is further enhanced by the electron-withdrawing effects of the fluorine and difluoromethyl substituents on the aromatic ring.
Nucleophilic Addition Reactions: Synthesis of Alcohols, Amines, and Nitriles
The carbonyl carbon of 4-(Difluoromethyl)-2-fluorobenzaldehyde (B6164942) is highly susceptible to attack by nucleophiles. This reactivity is fundamental for the construction of more complex molecules.
Synthesis of Alcohols: Secondary alcohols can be synthesized through the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. Furthermore, nucleophilic addition of difluorinated nucleophiles to aldehydes is a known pathway for creating fluorine-containing alcohols. nih.govcas.cn
Synthesis of Amines: While direct addition of amines can lead to hemiaminals, stable amine products are typically formed via reductive amination. This two-step, one-pot process involves the initial formation of an imine (Schiff base) by reacting the aldehyde with a primary amine, followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine.
Synthesis of Nitriles (Cyanohydrins): The addition of a cyanide ion (typically from NaCN or KCN) to the aldehyde group results in the formation of a cyanohydrin. orgoreview.comwikipedia.org This reaction is base-catalyzed and reversible. pressbooks.pubpressbooks.pub The resulting cyanohydrin is a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. pressbooks.pubchemistrysteps.com
| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Hydride (H⁻) | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Organometallic (R⁻) | R-MgBr, R-Li | Secondary Alcohol |
| Cyanide (CN⁻) | NaCN/H⁺ | Cyanohydrin (Nitrile) |
| Primary Amine (R-NH₂) | 1. R-NH₂ 2. NaBH₃CN | Secondary Amine |
Condensation and Cycloaddition Reactions, including Schiff Base Formation
Condensation reactions are a cornerstone of the synthetic utility of aldehydes, enabling the formation of carbon-carbon and carbon-nitrogen double bonds.
Schiff Base Formation: this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. wikipedia.org This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by a trace amount of acid.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate), typically catalyzed by a weak base like piperidine. beilstein-journals.orgwikipedia.org The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield a new C=C double bond. wikipedia.orgorganic-chemistry.org Mechanochemical methods have also been shown to facilitate Knoevenagel condensations with fluorinated benzaldehydes. researchgate.netresearchgate.net A potential reaction pathway involves the Knoevenagel condensation occurring first, which makes the aromatic ring even more electron-deficient and thus more susceptible to subsequent nucleophilic aromatic substitution. mdpi.com
| Reaction Type | Reactant | Catalyst | Product Feature |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid (trace) | Imine (C=N) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Base (e.g., Piperidine) | Alkene (C=C) |
Oxidation and Reduction Pathways and their Chemoselectivity
The aldehyde group can be selectively oxidized to a higher oxidation state or reduced to a lower one.
Oxidation: The aldehyde can be oxidized to the corresponding 4-(difluoromethyl)-2-fluorobenzoic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or manganese dioxide (MnO₂). umich.edu Another important transformation is the Baeyer-Villiger oxidation, which uses a peroxy acid (like m-CPBA) to convert the aldehyde into a formate (B1220265) ester, which can then be hydrolyzed to a phenol (B47542). This provides a synthetic route to 2-fluoro-4-(difluoromethyl)phenol.
Reduction: The aldehyde is readily reduced to 4-(difluoromethyl)-2-fluorobenzyl alcohol. This transformation can be achieved with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent that selectively reduces aldehydes and ketones and will not affect the fluorinated substituents or the aromatic ring. cdnsciencepub.comrsc.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also efficiently performs this reduction. pressbooks.pub One-pot reduction procedures have been developed for substituted benzaldehydes. acs.orgrug.nlresearchgate.net
Transformations Involving the Fluorinated Aromatic Moiety
The substituents on the aromatic ring dictate its reactivity towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Reactions on this compound
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The existing substituents on this compound are all electron-withdrawing, which deactivates the ring towards EAS compared to benzene (B151609). chemistrytalk.org However, they exert a strong directing influence on the position of any incoming electrophile.
The directing effects of the substituents are as follows:
Aldehyde group (-CHO) at C1: A deactivating, meta-director.
Fluorine atom (-F) at C2: A deactivating, ortho, para-director due to competing inductive withdrawal and resonance donation effects. libretexts.orglibretexts.org The resonance effect dominates in directing substitution. wikipedia.orgstackexchange.com
Difluoromethyl group (-CHF₂) at C4: A deactivating, meta-director due to its strong inductive electron-withdrawing nature.
The cumulative effect of these groups directs incoming electrophiles to the positions that are most stabilized in the cationic sigma complex intermediate. Analysis of the positions shows a strong reinforcing effect:
Position C3: Is meta to the -CHO group, ortho to the -F atom, and meta to the -CHF₂ group.
Position C5: Is meta to the -CHO group, para to the -F atom, and meta to the -CHF₂ group.
Position C6: Is ortho to the -CHO group and meta to the -F atom.
Therefore, electrophilic substitution is strongly favored at positions 3 and 5 , as these positions are activated by the resonance donation of the fluorine atom and are the meta positions relative to the two other deactivating groups.
Nucleophilic Aromatic Substitution Pathways at Fluorine-Bearing Positions
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
In this compound, the fluorine atom at C2 is an excellent leaving group for SₙAr. Its reactivity is significantly enhanced by:
The aldehyde group at the ortho position (C1).
The difluoromethyl group at the para position (C4).
Both of these groups are strongly electron-withdrawing and can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby lowering the activation energy for the reaction. researchgate.net This makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. researchgate.netnih.govrsc.org Studies on analogous compounds like 4-fluorobenzaldehyde (B137897) demonstrate that SₙAr reactions proceed readily to form substituted products. researchgate.net The presence of the additional para-difluoromethyl group in the target compound would be expected to further accelerate this reaction.
| Nucleophile | Example Reagent | Product Structure |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-(difluoromethyl)benzaldehyde |
| Amine | Morpholine | 4-(4-(Difluoromethyl)-2-formylphenyl)morpholine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Difluoromethyl)-2-(phenylthio)benzaldehyde |
Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions of this compound
The benzaldehyde (B42025) scaffold, substituted with both a fluorine atom and a difluoromethyl group, presents a versatile platform for metal-catalyzed cross-coupling reactions. While the aldehyde functionality can be sensitive under certain conditions, the aryl C-F and potential C-H bonds offer sites for modification. The primary coupling reactions applicable to this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, primarily targeting the C-F bond for substitution due to the high reactivity of aryl fluorides in specific catalytic systems or requiring prior conversion to a more reactive halide or triflate.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. harvard.eduyoutube.com For this compound, the C-F bond can be activated for coupling with various boronic acids or their derivatives. However, the reactivity of aryl fluorides in Suzuki couplings is lower than that of other aryl halides, often necessitating specialized ligands and conditions. Alternatively, conversion of the aldehyde to a more robust group or prior borylation of the aromatic ring (see section 3.2.4) would provide a suitable substrate for coupling with aryl halides.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org Similar to the Suzuki reaction, direct coupling at the C-F bond of this compound is challenging but can be achieved with appropriate palladium and copper catalysts. The reaction would yield a 2-alkynyl-4-(difluoromethyl)benzaldehyde derivative. The use of air- and moisture-stable potassium alkynyltrifluoroborates can be an effective alternative for this transformation. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The reaction is tolerant of a wide range of functional groups, making it suitable for the amination of this compound at the C-F position. This would introduce various primary or secondary amine functionalities ortho to the aldehyde group, leading to the synthesis of valuable substituted anilines.
The following table summarizes potential cross-coupling reactions for derivatizing this compound.
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Ligand, Base | 2-Aryl-4-(difluoromethyl)benzaldehyde |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(difluoromethyl)benzaldehyde |
| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Ligand, Base | 2-(R¹R²N)-4-(difluoromethyl)benzaldehyde |
Directed Ortho-Metalation and Borylation Studies
Directed ortho-metalation (DoM) and subsequent functionalization, including borylation, represent a key strategy for the regioselective substitution of aromatic compounds. wikipedia.orgorganic-chemistry.org In these reactions, a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.canih.gov
For this compound, the aldehyde group itself is a potential, albeit weak, directing group. However, its susceptibility to nucleophilic attack by organolithium bases complicates direct metalation. A common strategy to overcome this is the in situ conversion of the aldehyde to a more robust directing group, such as an imine. chemistryviews.orgthieme-connect.com Reaction of the benzaldehyde with a primary amine (e.g., tert-butylamine) generates a transient imine, which can effectively direct ortho-lithiation or iridium-catalyzed borylation. chemistryviews.orgnih.gov
Specifically for borylation, an iridium-catalyzed C-H activation process is a powerful tool. nih.govrsc.org Using a transient imine directing group, it is possible to achieve selective ortho-borylation of electron-deficient benzaldehyde derivatives. chemistryviews.org This process would involve reacting this compound with an amine, followed by treatment with a boron source like B₂pin₂ in the presence of an iridium catalyst. The resulting ortho-boronated product is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemistryviews.org While the existing ortho-fluoro substituent might sterically hinder this process to some extent, the electronic effects of the substituents would also play a crucial role in the reaction's feasibility and efficiency.
Reactivity Modulations and Intramolecular Interactions by the Difluoromethyl Group
Electronic Effects and Inductive Properties of the Difluoromethyl Moiety
The difluoromethyl (CHF₂) group exerts a significant influence on the electronic properties of the aromatic ring through a combination of inductive and resonance effects. libretexts.org Primarily, due to the high electronegativity of the two fluorine atoms, the CHF₂ group is a strong electron-withdrawing group via the inductive effect (-I effect). wikipedia.orglibretexts.orgucsb.edu This effect is stronger than that of a methyl group but less powerful than that of a trifluoromethyl (CF₃) group. nih.govmdpi.com
The electron-withdrawing nature of the CHF₂ group deactivates the benzene ring towards electrophilic aromatic substitution. wikipedia.org This deactivation arises from the inductive removal of electron density from the π-system, making it less nucleophilic. libretexts.org
The electronic influence of substituents is often quantified using Hammett constants (σ). The CHF₂ group has a positive σ value, indicating its electron-withdrawing character. pitt.edumdpi.com Studies comparing fluorinated methyl groups show a progressive increase in electron-withdrawing strength with the number of fluorine atoms. mdpi.com
The table below compares the Hammett para-substituent constants (σₚ) for methyl and fluorinated methyl groups.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -CH₃ | -0.17 | Electron-donating |
| -CH₂F | 0.11 | Electron-withdrawing |
| -CHF₂ | 0.32 | Electron-withdrawing |
| -CF₃ | 0.54 | Electron-withdrawing |
Data sourced from literature reports. mdpi.com
While the inductive effect is dominant, a minor resonance effect (+R) can be considered due to hyperconjugation, but its contribution is significantly outweighed by the strong -I effect. The net result is that the CHF₂ group functions as a deactivating, meta-directing group in electrophilic aromatic substitutions, although the presence of other substituents on the ring, such as the ortho-fluorine in this compound, will also influence reactivity and regioselectivity.
Functional Group Interconversions and Stability of the Difluoromethyl Group
The difluoromethyl group is recognized for its high metabolic and chemical stability, which is a key reason for its incorporation into bioactive molecules. alfa-chemistry.comrsc.orgnih.gov The carbon-fluorine bond is exceptionally strong, making the CHF₂ moiety resistant to many chemical transformations that might affect other functional groups. rsc.org
Under typical synthetic conditions, such as those used for oxidation, reduction, or nucleophilic substitution at other parts of the molecule, the difluoromethyl group generally remains intact. It is stable in the presence of nucleophiles like thiols. researchgate.net However, under strongly basic conditions, deprotonation of the C-H bond within the CHF₂ group can occur to form a difluoromethyl anion (ArCF₂⁻), which can act as a nucleophile. acs.org This reactivity allows the difluoromethyl group to be used as a masked nucleophile for constructing benzylic Ar-CF₂-R linkages. acs.org
Hydrolytic stability is a key feature of the CHF₂ group. Unlike a trichloromethyl group, which can be hydrolyzed to a carboxylic acid, or a dichloromethyl group (hydrolyzable to an aldehyde), the difluoromethyl group is highly resistant to hydrolysis. This stability is crucial for its application as a bioisostere.
Functional group interconversions on this compound would typically focus on the aldehyde group. For instance:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard reagents like potassium permanganate or Jones reagent, without affecting the CHF₂ group.
Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the aldehyde into a secondary or tertiary amine.
Throughout these transformations, the difluoromethyl group is expected to remain stable, highlighting its utility as a robust substituent for molecular design.
Investigation of Hydrogen Bonding Donor Properties of the Difluoromethyl Group
A unique and functionally significant property of the difluoromethyl group is its capacity to act as a hydrogen bond donor. alfa-chemistry.comsemanticscholar.orgresearchgate.netjst.go.jp This ability stems from the highly polarized C-H bond, where the electron density is strongly pulled towards the two electronegative fluorine atoms. rsc.orgbeilstein-journals.org This polarization imparts a significant partial positive charge on the hydrogen atom, enabling it to participate in hydrogen bonding with suitable acceptor atoms like oxygen or nitrogen. semanticscholar.orgresearchgate.netbeilstein-journals.org
The CHF₂ group is often considered a "lipophilic hydrogen bond donor," a rare combination of properties that makes it a valuable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups in medicinal chemistry. nih.govsemanticscholar.orgresearchgate.netnih.govacs.org Its hydrogen bonding ability is comparable in strength to that of thiophenols and anilines, although it is a weaker donor than a hydroxyl group. semanticscholar.orgresearchgate.netnih.gov
In the context of this compound, intramolecular hydrogen bonding between the CHF₂ group and the ortho-disposed aldehyde's carbonyl oxygen (C-H···O=C) is possible. researchgate.net This type of interaction could influence the molecule's conformation, potentially locking it into a more planar arrangement. Such non-covalent interactions are crucial in determining the conformational preferences and physicochemical properties of molecules. nih.govglobethesis.comrsc.orgnih.gov The strength of this interaction would depend on the geometry and the electronic environment of the molecule.
Experimental evidence for the hydrogen bond donating capacity of the CHF₂ group has been obtained through various methods, including NMR spectroscopy. beilstein-journals.orgnih.gov For example, the hydrogen bond acidity parameter (A) for various difluoromethyl compounds has been determined to be in the range of 0.085-0.126, quantifying its donor strength. semanticscholar.orgresearchgate.netnih.govacs.org The partial fluorination of methane (B114726) enhances attractive electrostatic interactions, which is the dominant force in these hydrogen bonds. nih.gov
| Interaction Type | Donor | Acceptor | Significance |
| Intramolecular H-Bond | C-H of CHF₂ | C=O of aldehyde | Influences molecular conformation and planarity |
| Intermolecular H-Bond | C-H of CHF₂ | Solvent or other molecules (e.g., O, N atoms) | Affects solubility, crystal packing, and intermolecular recognition |
Strategic Utility of 4 Difluoromethyl 2 Fluorobenzaldehyde As a Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The dual reactivity of 4-(Difluoromethyl)-2-fluorobenzaldehyde (B6164942), featuring an electrophilic aldehyde and a fluorinated aromatic ring, makes it an excellent precursor for the synthesis of a wide range of complex heterocyclic structures. synthetikaeu.com Heterocycles are ubiquitous in medicinal chemistry, and the introduction of a difluoromethylated phenyl moiety can significantly enhance the pharmacological profile of these molecules. nih.gov
The aldehyde group readily participates in condensation and cycloaddition reactions to form the core of various heterocyclic systems. For instance, it can react with compounds containing active methylene (B1212753) groups or with amino-functionalized molecules to build five- and six-membered rings. The presence of the difluoromethyl group is crucial, as it can influence the reactivity and stability of the resulting heterocyclic products. nih.gov
Visible-light-mediated intramolecular oxy-difluoromethylation is a modern technique that allows for the synthesis of various CHF2-containing heterocycles, such as lactones, tetrahydrofurans, and pyrrolidines. nih.gov While this method is applied to alkene-containing precursors, the underlying principle of incorporating the difluoromethyl group into heterocyclic scaffolds highlights the importance of this functional group in contemporary organic synthesis. The synthesis of diverse sulfur-containing heterocycles, for example, often utilizes polyfluoroalkyl thiocarbonyl compounds in [4+2]-cycloaddition reactions, demonstrating the utility of fluorinated groups in constructing complex ring systems. nih.gov
| Heterocycle Class | Synthetic Strategy | Potential Application |
| Pyrrolidines | Intramolecular oxy-difluoromethylation | Medicinal Chemistry |
| Tetrahydrofurans | Intramolecular oxy-difluoromethylation | Medicinal Chemistry |
| Lactones | Intramolecular oxy-difluoromethylation | Medicinal Chemistry |
| Thiopyrans | [4+2]-cycloaddition | Materials Science |
Application in the Construction of Chiral Scaffolds and Stereoselective Synthesis
The development of methods for the asymmetric synthesis of molecules containing fluorinated stereocenters is a significant area of research. Chiral compounds bearing difluoromethyl groups are of particular interest in drug discovery. nih.gov this compound can serve as a key starting material in stereoselective reactions to generate chiral alcohols and other enantiomerically enriched products.
For example, the asymmetric propargylation of α,α-difluoroketones has been shown to be an effective method for producing chiral α,α-difluoromethyl carbinols. nih.gov Similarly, the aldehyde group of this compound can be a target for asymmetric nucleophilic additions, including aldol, Henry, or allylation reactions, catalyzed by chiral organocatalysts or metal complexes. These reactions can lead to the formation of chiral secondary alcohols with high enantioselectivity.
Furthermore, organocatalytic cascade reactions represent a powerful tool for the stereoselective synthesis of complex molecules. A highly stereoselective cascade Michael/alkylation process has been developed to construct 2-difluoromethylated dihydrofurans. rsc.org This demonstrates the feasibility of incorporating the difluoromethyl group into chiral heterocyclic frameworks through carefully designed reaction sequences. The unique electronic properties of the difluoromethyl group can play a crucial role in controlling the stereochemical outcome of these transformations. nih.gov
| Reaction Type | Catalyst | Product Type | Stereoselectivity |
| Asymmetric Propargylation | Copper-diphosphine complex | Chiral homopropargylic α,α-difluoromethyl carbinols | High (84-98% ee) nih.gov |
| Asymmetric Aldol Reaction | Chiral organocatalyst | Chiral β-hydroxy aldehydes | Potentially high |
| Asymmetric Allylation | Chiral Lewis acid | Chiral homoallylic alcohols | Potentially high |
| Cascade Michael/Alkylation | Bifunctional squaramide | 2-Difluoromethylated dihydrofurans | High (82–96% ee) rsc.org |
Intermediate for the Synthesis of Functional Organic Materials
The unique properties imparted by fluorine atoms, such as high thermal stability and altered electronic characteristics, make fluorinated compounds attractive for the development of functional organic materials. sigmaaldrich.comnbinno.com this compound can be used as a key intermediate in the synthesis of polymers, liquid crystals, and other advanced materials.
The aldehyde functionality allows for its incorporation into polymer backbones or as a side-chain modification through reactions like polymerization or condensation with other monomers. The presence of the difluoromethyl and fluoro substituents can enhance the thermal stability, solubility, and electronic properties of the resulting polymers. For example, fluorinated aromatic aldehydes are used in the preparation of functionalized polymers and coatings. synthetikaeu.com Polytetrafluoroethylene (PTFE), known as Teflon, is a well-known example of a fluorinated polymer with exceptional properties. sigmaaldrich.com
The synthesis of functional materials often involves building complex molecular architectures where the precise arrangement of functional groups is critical. The versatility of this compound as a building block allows for its integration into a wide variety of molecular designs, leading to materials with tailored properties for applications in electronics, optics, and other high-tech fields.
Role in the Development of Specialty Chemicals and Agrochemical Research
Fluorinated organic compounds play a significant role in the agrochemical industry, with many herbicides and pesticides containing fluorine atoms to enhance their efficacy and metabolic stability. sigmaaldrich.com The difluoromethyl group, in particular, is a valuable moiety in the design of new agrochemicals. This compound serves as a key building block for the synthesis of novel active ingredients in this field.
The synthesis of complex molecules for agrochemical applications often requires multi-step sequences where the introduction of the fluorinated fragment at an early stage is advantageous. The aldehyde group of this compound can be readily transformed into a variety of other functional groups, allowing for the construction of diverse molecular scaffolds. These scaffolds can then be further functionalized to optimize their biological activity. The presence of the difluoromethyl group can improve the lipophilicity of the molecule, facilitating its transport across biological membranes, and can also block metabolic pathways, leading to a longer-lasting effect. nbinno.com
Integration into Multicomponent Reaction Sequences, e.g., Claisen-Schmidt Condensation
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, are highly efficient for the synthesis of complex molecules. umb.edu this compound is an ideal candidate for use in MCRs due to the high reactivity of its aldehyde group.
One classic example is the Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this reaction, this compound can react with a ketone, such as acetone (B3395972), in the presence of a base to form a chalcone (B49325) derivative. magritek.comsapub.org This reaction is a powerful tool for the synthesis of α,β-unsaturated ketones, which are important intermediates in the synthesis of various bioactive compounds, including flavonoids and other natural products. magritek.com
The Claisen-Schmidt condensation of 4-fluorobenzaldehyde (B137897) with acetone has been studied, and it proceeds through a β-hydroxy ketone intermediate which then dehydrates to form the final product. magritek.com The electron-withdrawing nature of the fluorine and difluoromethyl groups in this compound would be expected to enhance the electrophilicity of the aldehyde carbon, potentially leading to higher reaction rates and yields in such condensation reactions.
| Reaction | Reactants | Product Type | Significance |
| Claisen-Schmidt Condensation | This compound, Acetone | α,β-Unsaturated Ketone (Chalcone) | Synthesis of bioactive compounds magritek.comsapub.org |
| Groebke−Blackburn−Bienaymé Reaction | Aldehyde, Isocyanide, Amine | Imidazo[1,2-a]pyridines | Rapid assembly of complex heterocycles umb.edu |
Advanced Spectroscopic and Physico Chemical Characterization of Derivatives Synthesized from 4 Difluoromethyl 2 Fluorobenzaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), allowing for the detailed mapping of molecular structures synthesized from 4-(difluoromethyl)-2-fluorobenzaldehyde (B6164942).
Multinuclear NMR analysis is pivotal for characterizing derivatives of this compound. Each spectrum offers unique and complementary information.
¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms in a molecule. Chemical shifts indicate the electronic environment of protons, while coupling constants reveal connectivity between adjacent, non-equivalent protons. For instance, the proton of the difluoromethyl group (-CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy : This method provides a map of the carbon skeleton. The chemical shift of each carbon signal is indicative of its hybridization and bonding environment. The carbon of the difluoromethyl group shows a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy : Given the presence of fluorine atoms in both the difluoromethyl group and on the aromatic ring, ¹⁹F NMR is particularly informative. It provides distinct signals for each unique fluorine environment, and the coupling between different fluorine nuclei can help confirm their relative positions. The difluoromethyl group typically exhibits a doublet in the proton-decoupled ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms coupled to the single proton.
The integrated analysis of these 1D NMR spectra allows for the initial assignment of the core structure of the synthesized derivatives.
Table 1: Representative 1D NMR Data for a Hypothetical Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.8-8.2 | m | - | Aromatic Protons |
| ¹H | 6.8-7.2 | t | ~55 | -CHF₂ |
| ¹³C | 110-160 | m | - | Aromatic Carbons |
| ¹³C | 110-115 | t | ~240 | -CHF₂ |
| ¹⁹F | -110 to -115 | m | - | Aromatic C-F |
| ¹⁹F | -120 to -130 | d | ~55 | -CHF₂ |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent in the molecule. It is crucial for tracing out spin systems within the aromatic ring and any aliphatic chains. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This provides unambiguous one-bond ¹H-¹³C connectivities, linking the proton assignments to the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This technique is invaluable for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For example, HMBC can show a correlation from the proton of the -CHF₂ group to the aromatic carbon it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformational preferences of the molecule.
Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, confirming the constitution and configuration of the synthesized derivatives. youtube.com
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition.
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be determined with high confidence, confirming the successful synthesis of the target derivative.
Table 2: Example of HRMS Data for a Hypothetical Derivative
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) | Proposed Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 250.0712 | 250.0715 | 1.2 | C₁₂H₁₀F₃N₂O |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. By studying the fragmentation patterns, it is possible to deduce the connectivity of the molecule and identify characteristic structural motifs. This analysis can corroborate the structure determined by NMR and provide insights into the molecule's stability and potential reaction mechanisms under energetic conditions.
X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis
When a derivative can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
The resulting electron density map allows for the determination of:
Unambiguous Connectivity : It confirms the bonding arrangement of all atoms.
Bond Lengths and Angles : Provides precise geometric parameters of the molecule.
Stereochemistry : Determines the absolute configuration of chiral centers.
Conformational Analysis : Reveals the preferred conformation of the molecule in the solid state.
Intermolecular Interactions : Shows how molecules pack together in the crystal, identifying interactions like hydrogen bonding and π-π stacking.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in Reaction Products
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands as a powerful, non-destructive tool for the identification of functional groups within a molecule. The characteristic vibrational frequencies of chemical bonds provide a molecular fingerprint, allowing for the confirmation of synthetic transformations and the elucidation of molecular structure. When this compound undergoes reactions to form derivatives such as Schiff bases, chalcones, or pyrazolines, vibrational spectroscopy offers a direct method to verify the formation of new functional groups and the modification of existing ones.
For instance, in the synthesis of a Schiff base derivative via the condensation of this compound with a primary amine, the most significant change observable in the IR spectrum would be the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde, typically found around 1700-1680 cm⁻¹, and the appearance of a new band corresponding to the imine (C=N) stretching vibration, usually in the 1650-1600 cm⁻¹ region. The precise position of this new band can be influenced by the electronic nature of the substituents on the amine.
Similarly, in the Claisen-Schmidt condensation of this compound with an acetophenone to yield a chalcone (B49325) derivative, IR spectroscopy can confirm the formation of the α,β-unsaturated ketone system. The C=O stretching frequency of the chalcone would be expected to appear at a lower wavenumber (around 1660-1630 cm⁻¹) compared to a saturated ketone, due to conjugation. Furthermore, the C=C stretching vibration of the enone system would be observable in the 1650-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is a strong band in the IR spectrum, the C=C stretching vibrations of aromatic rings and the α,β-unsaturated system in chalcones often produce strong signals in the Raman spectrum. The difluoromethyl (-CHF₂) group, a key feature of the parent aldehyde, has characteristic stretching and bending vibrations that can be tracked in the spectra of the derivatives to ensure its integrity throughout the synthetic process.
A hypothetical data table summarizing the expected key vibrational frequencies for a Schiff base derivative is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in IR | Expected Wavenumber (cm⁻¹) in Raman |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 (variable) |
| C=N (imine) | Stretching | 1650-1600 | 1650-1600 (variable) |
| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 (strong) |
| C-F (of CHF₂) | Stretching | 1100-1000 | 1100-1000 (weak) |
| C-F (aromatic) | Stretching | 1250-1100 | 1250-1100 (variable) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration of Chiral Derivatives
When derivatives of this compound are synthesized to be chiral, or when a racemic mixture is resolved into its constituent enantiomers, chiroptical spectroscopy becomes an indispensable tool for their characterization. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, is particularly powerful for determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds.
For a chiral derivative, such as a pyrazoline synthesized from a chalcone derived from this compound, the two enantiomers will produce ECD spectra that are mirror images of each other. The intensity of the ECD signal, specifically the Cotton effect (a characteristic peak or trough in the spectrum), is directly proportional to the concentration difference between the two enantiomers. This relationship allows for the precise determination of the enantiomeric excess of a non-racemic sample.
The determination of the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral derivative is a more complex application of ECD. It often involves a comparison of the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). By calculating the theoretical ECD spectra for both possible enantiomers (R and S), a direct comparison with the experimental spectrum can lead to an unambiguous assignment of the absolute configuration of the synthesized chiral molecule.
The chromophores within the molecule, such as the aromatic rings and any newly formed heterocyclic systems, will give rise to the electronic transitions observed in the ECD spectrum. The spatial arrangement of these chromophores relative to the chiral center(s) dictates the sign and magnitude of the Cotton effects.
A hypothetical data table illustrating the principles of ECD analysis for a pair of enantiomeric derivatives is shown below.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λmax |
| (R)-enantiomer | 250 | +15,000 |
| (S)-enantiomer | 250 | -15,000 |
| Racemic Mixture | 250 | 0 |
Computational and Theoretical Investigations Pertaining to 4 Difluoromethyl 2 Fluorobenzaldehyde and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium-sized organic molecules like 4-(Difluoromethyl)-2-fluorobenzaldehyde (B6164942).
DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be derived. Frontier Molecular Orbital (FMO) theory, when combined with DFT, helps in understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the molecule's stability. nih.gov
Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data is illustrative of typical DFT calculation outputs.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -647.892 |
| HOMO Energy (eV) | -7.12 |
| LUMO Energy (eV) | -1.25 |
| HOMO-LUMO Gap (eV) | 5.87 |
| Dipole Moment (Debye) | 3.45 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. conicet.gov.ar Unlike DFT, which uses approximations for the exchange-correlation energy, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more systematic way to account for electron correlation—the interaction between individual electrons. researchgate.netuno.edu
Electron correlation is crucial for accurately predicting reaction energies and barrier heights. researchgate.net While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results obtained from less expensive methods. rsc.org For a molecule like this compound, these calculations can provide a highly accurate description of its electronic structure, which is essential for studying complex reaction mechanisms where electron correlation effects are significant.
Table 2: Comparison of Calculated Relative Energies for a Hypothetical Reaction using Different Methods Note: This table illustrates how ab initio methods are used to benchmark DFT results for a reaction involving this compound.
| Method | Basis Set | Reaction Energy (kcal/mol) |
|---|---|---|
| B3LYP (DFT) | 6-311+G(d,p) | -15.2 |
| MP2 | 6-311+G(d,p) | -17.5 |
| CCSD(T) | 6-311+G(d,p) | -17.1 |
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aaai.org By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of a system. aaai.orgarxiv.org
For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the difluoromethyl and aldehyde groups to the benzene (B151609) ring, MD simulations can explore its accessible conformational space. This helps in identifying the most stable conformers and understanding the energy barriers between them. Furthermore, if this compound is investigated as a potential ligand for a biological target (e.g., an enzyme), MD simulations can be used to model its binding process. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-target complex and predict the binding affinity. mdpi.com
Mechanistic Elucidation through Transition State Calculations and Reaction Pathway Analysis
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. amazonaws.com Computational chemistry provides the tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
Transition state calculations are used to locate the saddle point on the potential energy surface that connects reactants and products. The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor governing the reaction rate. rsc.org DFT methods are commonly used for this purpose. rsc.org Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the desired reactants and products, thus validating the proposed reaction pathway. rsc.org For reactions involving this compound, such as its role in radical-promoted annulation, these calculations can elucidate the step-by-step mechanism and identify the rate-determining step. acs.orgacs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of a molecule. nih.gov
For this compound, DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net While calculated frequencies often have systematic errors, they can be corrected using scaling factors, leading to excellent agreement with experimental spectra and aiding in the assignment of vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to help interpret experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. nih.gov
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for this compound Note: This table provides a hypothetical comparison to illustrate the application.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch (aldehyde) | 1725 | 1705 |
| C-F stretch (aromatic) | 1240 | 1225 |
| C-F stretch (difluoromethyl) | 1115 | 1100 |
| Aromatic C=C stretch | 1605 | 1590 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in drug design and materials science to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govnih.gov
To develop a QSAR/QSPR model for derivatives of this compound, a dataset of related compounds with experimentally measured activities or properties is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity or property. nih.gov A statistically significant model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with enhanced characteristics.
Emerging Research Directions and Future Perspectives in the Chemistry of 4 Difluoromethyl 2 Fluorobenzaldehyde
Innovations in Catalytic Activation and Selective Transformations
Recent advancements in catalysis are enabling more efficient and selective transformations of fluorinated aromatic compounds. For 4-(difluoromethyl)-2-fluorobenzaldehyde (B6164942), research is focused on the selective activation of C-H and C-F bonds to introduce new functionalities. While direct research on this specific molecule is emerging, analogous studies on related trifluoromethyl arenes provide insight into potential catalytic pathways. For instance, dual palladium and copper catalyst systems have been shown to selectively activate a single C-F bond in trifluoromethyl arenes, facilitating their reduction to ArCHF2. nih.gov This suggests the potential for similar catalytic systems to selectively transform the difluoromethyl group.
Furthermore, catalytic systems are being developed for selective C-H functionalization in the presence of the aldehyde and difluoromethyl groups. These transformations could enable the synthesis of a wide array of derivatives with tailored electronic and steric properties. The aldehyde group itself is a versatile handle for various transformations, including olefination, reduction, and condensation reactions, which can be performed selectively in the presence of the difluoromethyl moiety.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalyst System (Example) | Potential Product |
| C-F Bond Activation | Palladium/Copper dual catalyst | 4-(Fluoromethyl)-2-fluorobenzaldehyde |
| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ir) | Position-specific functionalized derivatives |
| Aldehyde Olefination | Wittig or Horner-Wadsworth-Emmons reagents | Styrene derivatives |
| Aldehyde Reduction | Sodium borohydride (B1222165) | (4-(Difluoromethyl)-2-fluorophenyl)methanol |
Application in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages for the synthesis and transformation of fluorinated compounds, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. uliege.be For reactions involving hazardous reagents or highly reactive intermediates, such as those often used in fluorination chemistry, microreactors provide a safer and more efficient alternative to traditional batch processes. beilstein-journals.orgkrishisanskriti.org
The synthesis of fluorinated aldehydes, for example, has been successfully demonstrated in microfluidic systems. semanticscholar.orgncl.ac.uk This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities. semanticscholar.org In the context of this compound, flow chemistry could be particularly beneficial for:
Handling of Gaseous Reagents: Reactions involving gaseous fluorinating agents can be performed more safely and efficiently in a continuous flow setup. mit.edu
Managing Exothermic Reactions: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways in highly exothermic fluorination or functionalization reactions. nih.gov
Generation and Use of Unstable Intermediates: Flow chemistry enables the in-situ generation and immediate use of highly reactive or unstable intermediates, which might otherwise decompose in a batch reactor. beilstein-journals.orgnih.gov
The use of flow chemistry can also facilitate the scale-up of synthetic processes, making valuable building blocks like this compound more accessible for industrial applications. uliege.be
Exploration of Novel Synthetic Methodologies for Accessing Structurally Diverse Derivatives
The development of novel synthetic methods is crucial for expanding the chemical space accessible from this compound. One promising area is the use of difluorocarbene as a key intermediate for the synthesis of gem-difluorinated compounds. cas.cn While not a direct route to the title compound, understanding difluorocarbene chemistry can inform the synthesis of its precursors and derivatives.
Furthermore, multicomponent reactions, such as the Ugi reaction, offer an efficient pathway to structurally complex and diverse molecules from simple starting materials. d-nb.info Although direct application with this compound is yet to be widely reported, the versatility of the aldehyde functional group makes it an ideal candidate for such reactions. This could lead to the rapid generation of libraries of novel compounds for biological screening.
Radical-promoted annulation reactions represent another powerful tool for constructing complex heterocyclic frameworks. For instance, aldehydes can participate in cascade cyclization reactions with other functionalized molecules to yield intricate polycyclic structures. acs.orgacs.org Applying such methodologies to this compound could lead to the discovery of novel bioactive scaffolds.
Potential in Advanced Materials Science Research and Development
The unique electronic properties conferred by the difluoromethyl and fluoro substituents make this compound an attractive building block for advanced materials. The incorporation of fluorine atoms can significantly impact a material's thermal stability, oxidative resistance, and optoelectronic properties.
Potential applications in materials science include:
Liquid Crystals: The polarity and steric profile of the molecule could be exploited in the design of novel liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the charge-transporting and emissive layers of OLEDs to improve device efficiency and stability.
Polymers: Incorporation of this aldehyde into polymer backbones, for example, through condensation polymerization, could lead to high-performance polymers with enhanced thermal and chemical resistance.
While specific research on the application of this compound in materials science is still in its early stages, the known effects of fluorine incorporation in organic materials suggest a promising future for this compound in the development of next-generation technologies.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. acs.org This can save significant time and resources by avoiding unproductive experiments.
Retrosynthesis Planning: AI-powered tools can propose synthetic routes to complex target molecules, starting from simple, commercially available precursors. engineering.org.cn This could be particularly useful for designing efficient syntheses of novel derivatives of this compound.
Optimization of Reaction Conditions: By analyzing experimental data, ML algorithms can identify the optimal conditions (e.g., temperature, solvent, catalyst) for a particular transformation, leading to higher yields and selectivities.
The integration of AI and ML with automated synthesis platforms has the potential to accelerate the discovery and development of new molecules derived from this compound for a wide range of applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-(Difluoromethyl)-2-fluorobenzaldehyde, and how can reaction conditions be optimized?
Synthesis of fluorinated benzaldehydes typically involves halogenation or fluorination of precursor molecules. For this compound, a plausible route includes:
- Step 1 : Start with 2-fluorotoluene derivatives. Introduce a difluoromethyl group via radical fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions .
- Step 2 : Oxidize the methyl group to an aldehyde using catalytic systems like TEMPO/NaClO or Mn(OAc)₃ in acetic acid .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions like over-oxidation or defluorination .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Methods :
- NMR : Use NMR to confirm fluorine positions and NMR to verify aldehyde proton (δ ~10 ppm).
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and compare with databases like the Cambridge Structural Database (CSD) .
- Reference Standards : Cross-validate spectral data with PubChem or NIST Chemistry WebBook entries for analogous fluorinated benzaldehydes .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- First Aid :
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How do fluorine substituents influence the physicochemical and biological properties of this compound?
- Physicochemical Effects :
- Biological Activity :
- Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinases or microbial enzymes) .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays; compare with 4-fluoro-2-hydroxybenzaldehyde derivatives .
Q. What computational methods can predict the reactivity and docking behavior of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or EGFR). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges accurately .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments using GROMACS .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzaldehydes?
- Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 10 µM) while another shows no effect:
- Variable Control : Replicate assays under standardized conditions (cell line, passage number, serum concentration) .
- Metabolite Analysis : Use LC-MS to check for in situ degradation products that may alter activity .
- Structural Analogues : Compare with 2-(difluoromethoxy)-4-fluorobenzaldehyde (PubChem CID 14524566) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
